![molecular formula C24H44O2S4 B14616833 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane CAS No. 59014-61-8](/img/structure/B14616833.png)
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is a complex organic compound characterized by the presence of multiple dithiane and dioxolane groups. These functional groups are known for their stability and reactivity, making the compound a valuable subject of study in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions are often mild, with room temperature being sufficient for the formation of the dithiane rings. The dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dithiane groups can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane groups can be achieved using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organolithium reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives .
科学研究应用
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
相似化合物的比较
Similar Compounds
- 2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-YL)ethyl]-1,3-dithiane
- 2-[4-(1,3-Dithian-2-YL)phenyl]-1,3-dithiane
Uniqueness
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
59014-61-8 |
|---|---|
分子式 |
C24H44O2S4 |
分子量 |
492.9 g/mol |
IUPAC 名称 |
2-[9-[2-[4-(1,3-dithian-2-yl)butyl]-1,3-dithian-2-yl]nonyl]-1,3-dioxolane |
InChI |
InChI=1S/C24H44O2S4/c1(2-4-6-12-22-25-16-17-26-22)3-5-8-14-24(29-20-11-21-30-24)15-9-7-13-23-27-18-10-19-28-23/h22-23H,1-21H2 |
InChI 键 |
JMPIMSYQMMFSDI-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)CCCCC2(SCCCS2)CCCCCCCCCC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



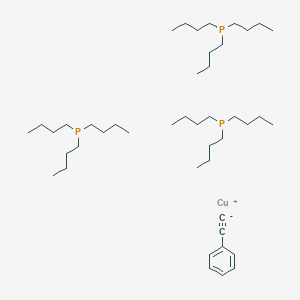

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
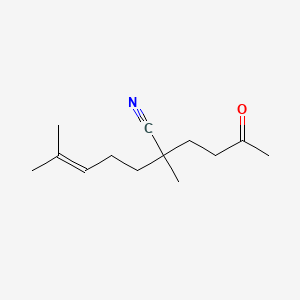
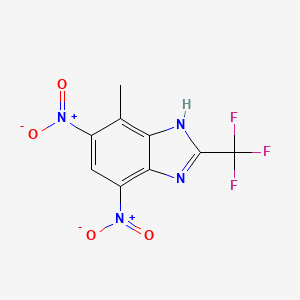
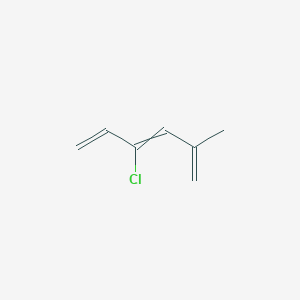
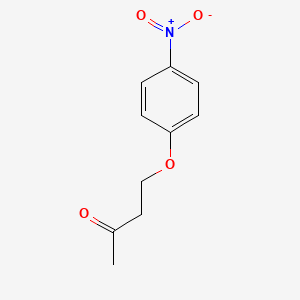
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

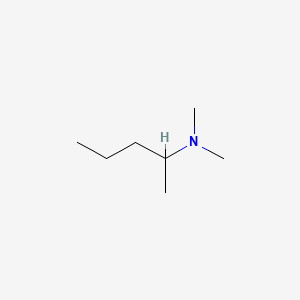
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)

